molecular formula C18H16O6 B13716078 3-Hydroxy-7,8,2'-trimethoxyflavone

3-Hydroxy-7,8,2'-trimethoxyflavone

Cat. No.: B13716078
M. Wt: 328.3 g/mol
InChI Key: YLVZGZIVTFFDMJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2’,7,8-trimethoxyflavone typically involves the following steps:

    Starting Materials: The synthesis begins with appropriate flavone precursors.

    Methoxylation: Introduction of methoxy groups at the 2’, 7, and 8 positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

    Hydroxylation: Introduction of a hydroxyl group at the 3 position using hydroxylating agents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of 3-Hydroxy-2’,7,8-trimethoxyflavone may involve:

    Extraction from Natural Sources: Isolation from plants known to contain polymethoxyflavones.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2’,7,8-trimethoxyflavone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydroflavones.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Quinones, hydroxylated derivatives.

    Reduction Products: Dihydroflavones.

    Substitution Products: Halogenated flavones, other substituted flavones.

Scientific Research Applications

3-Hydroxy-2’,7,8-trimethoxyflavone has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2’,7,8-trimethoxyflavone involves:

Comparison with Similar Compounds

3-Hydroxy-2’,7,8-trimethoxyflavone can be compared with other similar compounds:

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

3-hydroxy-7,8-dimethoxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-12-7-5-4-6-10(12)16-15(20)14(19)11-8-9-13(22-2)18(23-3)17(11)24-16/h4-9,20H,1-3H3

InChI Key

YLVZGZIVTFFDMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC)O)OC

Origin of Product

United States

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